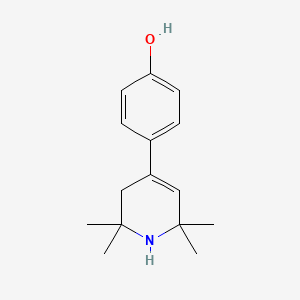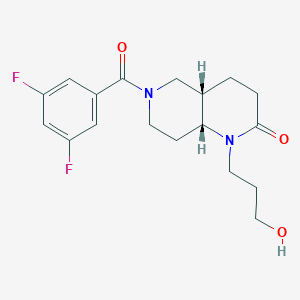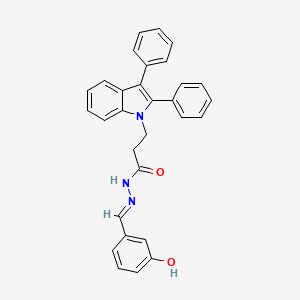
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol (THTPP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential anticancer and neuroprotective effects. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and related diseases.
実験室実験の利点と制限
One of the advantages of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol is its potential as a versatile building block for the synthesis of novel materials. This compound has been used as a building block for the synthesis of metal-organic frameworks and polymers, which have potential applications in various fields. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments, including the complex synthesis process and the need for careful attention to reaction conditions and purification techniques to ensure high purity and yield.
将来の方向性
There are numerous future directions for the study of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol, including its potential as a therapeutic agent for various diseases, its use as a building block for the synthesis of novel materials, and its potential applications in environmental science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of new and improved synthesis methods for this compound could lead to increased efficiency and yield, making it more accessible for use in lab experiments.
合成法
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol can be synthesized through a multistep process involving the reaction of 2,6-dimethylpyridine with phenol. The resulting product is then treated with formaldehyde and hydrogen peroxide to yield this compound. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification techniques to ensure high purity and yield.
科学的研究の応用
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol has been studied extensively for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and polymers. In environmental science, this compound has been studied as a potential adsorbent for the removal of heavy metals and other pollutants from water.
特性
IUPAC Name |
4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2)9-12(10-15(3,4)16-14)11-5-7-13(17)8-6-11/h5-9,16-17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWFKGBMAAUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5434319.png)
![4-fluoro-N-[3-oxo-3-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)propyl]benzamide](/img/structure/B5434327.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5434331.png)
![ethyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5434335.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5434340.png)
![2-(1-azocanylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434356.png)

![4-[4-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5434374.png)
![4-{[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5434376.png)

![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434386.png)

![5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434396.png)
